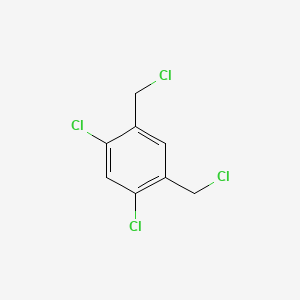
1,5-Dichloro-2,4-bis(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-2,4-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where two chlorine atoms and two chloromethyl groups are substituted at the 1,5 and 2,4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2,4-bis(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2,4-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,5-Dichloro-2,4-bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2,4-bis(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups at the 1,2 positions.
1,4-Bis(chloromethyl)benzene: Chloromethyl groups at the 1,4 positions.
2,4-Dichloro-1-(chloromethyl)benzene: Chloromethyl group at the 1 position and chlorine atoms at the 2,4 positions.
Uniqueness
1,5-Dichloro-2,4-bis(chloromethyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different chemical behaviors and applications compared to its isomers.
Properties
CAS No. |
35510-02-2 |
|---|---|
Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
1,5-dichloro-2,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |
InChI Key |
VCNMMTXVTUGAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CCl)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















